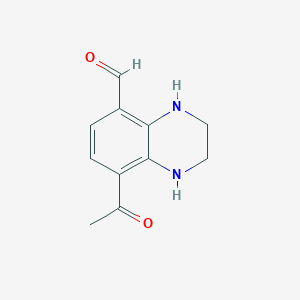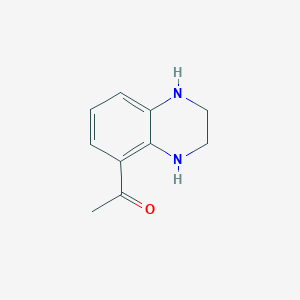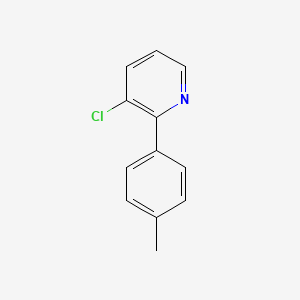
3-Chloro-2-(4-methylphenyl)pyridine
概述
描述
Synthesis Analysis
The synthesis of compounds similar to 3-Chloro-2-(4-methylphenyl)pyridine often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthesis strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring, which is a nitrogen-containing heterocycle . The structure also includes a methylphenyl group attached to the pyridine ring.作用机制
The mechanism of action of 3-Chloro-2-(4-methylphenyl)pyridine involves its binding to cannabinoid receptors, particularly the CB1 receptor. This binding results in the activation of intracellular signaling pathways, which ultimately leads to the modulation of various physiological processes, including pain sensation, appetite, and mood regulation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to have analgesic properties, which make it a potential candidate for the treatment of pain. It has also been found to have anxiolytic and antidepressant properties, which make it a potential candidate for the treatment of anxiety and depression.
实验室实验的优点和局限性
One of the advantages of using 3-Chloro-2-(4-methylphenyl)pyridine in lab experiments is its high affinity for cannabinoid receptors, which makes it a potent agonist. However, one of the limitations of using CP-55940 in lab experiments is its potential for abuse, which makes it a controlled substance.
未来方向
There are several future directions for the study of 3-Chloro-2-(4-methylphenyl)pyridine. One potential direction is the development of new drugs that target cannabinoid receptors for the treatment of various medical conditions. Another potential direction is the study of the effects of CP-55940 on other physiological processes, such as inflammation and immune response. Additionally, further studies are needed to determine the long-term effects of CP-55940 on the human body.
科学研究应用
3-Chloro-2-(4-methylphenyl)pyridine has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for cannabinoid receptors, which are involved in various physiological processes, including pain sensation, appetite, and mood regulation. Due to this property, CP-55940 has been studied for its potential use in the treatment of various medical conditions, including pain, anxiety, and depression.
安全和危害
属性
IUPAC Name |
3-chloro-2-(4-methylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c1-9-4-6-10(7-5-9)12-11(13)3-2-8-14-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVQQECGJNOKSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

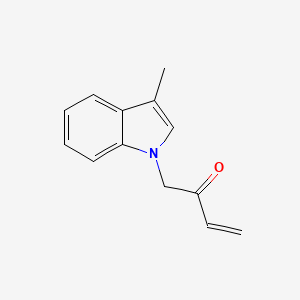
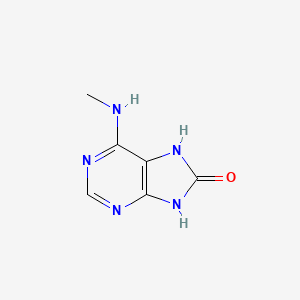
![2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B3360497.png)
![2-(3-methylphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B3360499.png)
![2-(4-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B3360506.png)
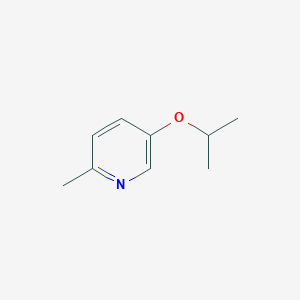
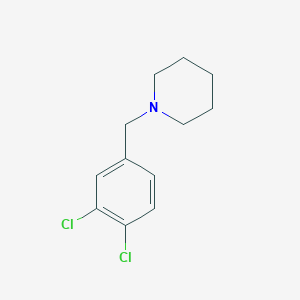
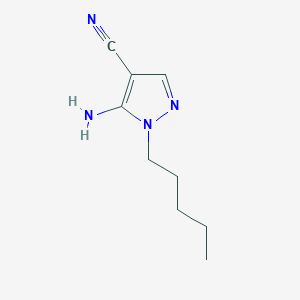
![6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione](/img/structure/B3360534.png)
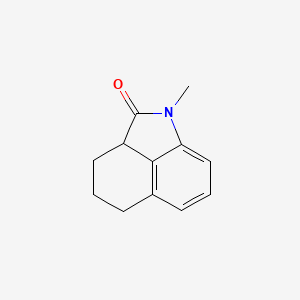

![N-[4-(Ethylsulfanyl)-9-oxo-9,10-dihydroacridin-1-YL]acetamide](/img/structure/B3360576.png)
